2-[(4-benzylpiperazin-1-yl)carbonyl]-6-chloro-4H-chromen-4-one
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Overview
Description
2-[(4-benzylpiperazin-1-yl)carbonyl]-6-chloro-4H-chromen-4-one is a synthetic compound that belongs to the class of chromen-4-one derivatives. This compound is of significant interest due to its potential biological activities and applications in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-benzylpiperazin-1-yl)carbonyl]-6-chloro-4H-chromen-4-one typically involves the reaction of 6-chloro-4H-chromen-4-one with 4-benzylpiperazine. The reaction is carried out under controlled conditions, often using a suitable solvent such as methanol or ethanol. The reaction mixture is heated to facilitate the formation of the desired product, which is then purified using techniques such as recrystallization or chromatography .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade solvents and reagents, and employing large-scale purification techniques to ensure the purity and yield of the final product.
Chemical Reactions Analysis
Types of Reactions
2-[(4-benzylpiperazin-1-yl)carbonyl]-6-chloro-4H-chromen-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chloro group in the chromen-4-one ring can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Nucleophiles such as amines, thiols, and alkoxides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce reduced forms of the compound. Substitution reactions can result in various substituted chromen-4-one derivatives .
Scientific Research Applications
2-[(4-benzylpiperazin-1-yl)carbonyl]-6-chloro-4H-chromen-4-one has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biological probe or tool in studying cellular processes.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical products.
Mechanism of Action
The mechanism of action of 2-[(4-benzylpiperazin-1-yl)carbonyl]-6-chloro-4H-chromen-4-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease processes, thereby exerting its therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
- 2-[(4-phenylpiperazin-1-yl)carbonyl]-6-chloro-4H-chromen-4-one
- 2-[(4-benzylpiperazin-1-yl)propoxy]-7-methoxy-3-substituted phenyl-2H-chromen-2-one
- 2-[(4-benzylpiperazin-1-yl)carbonyl]butanenitrile
Uniqueness
2-[(4-benzylpiperazin-1-yl)carbonyl]-6-chloro-4H-chromen-4-one is unique due to its specific structural features, such as the presence of the benzylpiperazine moiety and the chloro group on the chromen-4-one ring. These structural elements contribute to its distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C21H19ClN2O3 |
---|---|
Molecular Weight |
382.8 g/mol |
IUPAC Name |
2-(4-benzylpiperazine-1-carbonyl)-6-chlorochromen-4-one |
InChI |
InChI=1S/C21H19ClN2O3/c22-16-6-7-19-17(12-16)18(25)13-20(27-19)21(26)24-10-8-23(9-11-24)14-15-4-2-1-3-5-15/h1-7,12-13H,8-11,14H2 |
InChI Key |
BBAXQPQYAPCWOW-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1CC2=CC=CC=C2)C(=O)C3=CC(=O)C4=C(O3)C=CC(=C4)Cl |
Origin of Product |
United States |
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